6-(2,2-Dimethylpropyl)pyrimidin-4-amine
Overview
Description
6-(2,2-Dimethylpropyl)pyrimidin-4-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a 2,2-dimethylpropyl group attached to the pyrimidine ring at position 6 and an amine group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Dimethylpropyl)pyrimidin-4-amine typically involves multiple steps, including addition, condensation, cyclization, and methoxylation reactions. One common method involves the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for the addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for the condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for the cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to improve yield and selectivity while minimizing waste and environmental impact. These methods may include the use of advanced catalysts, continuous flow reactors, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
6-(2,2-Dimethylpropyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
6-(2,2-Dimethylpropyl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and antitumor agents.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(2,2-Dimethylpropyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins. These interactions contribute to the compound’s anti-inflammatory and other biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,6-dimethoxypyrimidine
- 4-Amino-2,6-dimethoxypyrimidine
- 2-Chloro-4,6-dimethoxypyrimidine
Uniqueness
6-(2,2-Dimethylpropyl)pyrimidin-4-amine is unique due to the presence of the 2,2-dimethylpropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrimidine derivatives and may contribute to its specific properties and applications .
Properties
IUPAC Name |
6-(2,2-dimethylpropyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-9(2,3)5-7-4-8(10)12-6-11-7/h4,6H,5H2,1-3H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAQRKXQBQYNNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=CC(=NC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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